
rac trans-Hydroxy Glimepiride-d5
Vue d'ensemble
Description
rac trans-Hydroxy Glimepiride-d5: is a deuterated derivative of the active metabolite of Glimepiride, a sulfonylurea class drug used to treat type 2 diabetes mellitus. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications, particularly in the study of drug metabolism and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-Hydroxy Glimepiride-d5 involves multiple steps, starting from the parent compound Glimepiride. The process typically includes the introduction of deuterium atoms through specific chemical reactions. The key steps involve:
Deuteration: Introduction of deuterium atoms into the Glimepiride molecule.
Hydroxylation: Addition of a hydroxyl group to form the hydroxy derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: rac trans-Hydroxy Glimepiride-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution
Major Products: The major products formed from these reactions include various deuterated derivatives and hydroxylated compounds, which are useful for further research and development .
Applications De Recherche Scientifique
Pharmacokinetics and Drug Metabolism Studies
The compound is extensively utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Glimepiride. The deuterated form allows researchers to differentiate between the drug and its metabolites using advanced analytical techniques like mass spectrometry.
Key Findings:
- Absorption : Peak plasma concentrations occur approximately 2–3 hours post-administration.
- Distribution : High plasma protein binding (~99.4%).
- Metabolism : Primarily metabolized by the liver via CYP2C9 enzyme-mediated oxidation.
- Elimination Half-life : Approximately 3–6 hours for active metabolites.
Analytical Chemistry Reference Standard
Rac trans-Hydroxy Glimepiride-d5 serves as a reference standard in analytical chemistry, particularly for the study of drug metabolism. Its unique isotopic labeling allows for enhanced sensitivity and specificity in chromatographic analyses.
Biological Studies
This compound is employed in biological studies to elucidate the metabolic pathways and interactions of Glimepiride with various biological systems. It aids researchers in understanding how modifications in chemical structure affect biological activity and drug efficacy.
Pharmaceutical Development
In the pharmaceutical industry, this compound is used for the development of new drug formulations and therapeutic strategies aimed at improving glycemic control in type 2 diabetes patients.
Efficacy in Type 2 Diabetes Management
Several clinical studies have demonstrated the efficacy of Glimepiride, with this compound showing similar outcomes:
- A multi-center study indicated that patients treated with Glimepiride experienced significant reductions in fasting plasma glucose (FPG) levels by an average of 46 mg/dL and HbA1c levels by 1.4% over a period of ten weeks.
- Another study revealed that patients on Glimepiride achieved a decrease in post-prandial glucose (PPG) levels by an average of 72 mg/dL compared to those on placebo.
Comparative Efficacy Table
Parameter | This compound | Glimepiride (for reference) |
---|---|---|
Insulin Secretion | Yes | Yes |
Peripheral Insulin Sensitivity | Yes | Yes |
Peak Plasma Concentration | ~2-3 hours | ~2-3 hours |
Fasting Plasma Glucose Reduction | Significant | Significant |
HbA1c Reduction | Significant | Significant |
Metabolism | Hepatic (via CYP2C9) | Hepatic (via CYP2C9) |
Mécanisme D'action
The mechanism of action of rac trans-Hydroxy Glimepiride-d5 is similar to that of Glimepiride. It acts by stimulating the release of insulin from pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels on the beta-cell membrane, leading to depolarization and subsequent calcium influx, which triggers insulin release .
Comparaison Avec Des Composés Similaires
Glimepiride: The parent compound, used for the treatment of type 2 diabetes.
Hydroxy Glimepiride: The non-deuterated version of the compound.
Other Sulfonylureas: Such as Glipizide and Glyburide, which have similar mechanisms of action.
Uniqueness: rac trans-Hydroxy Glimepiride-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Activité Biologique
Rac-trans-Hydroxy Glimepiride-d5 is a deuterated derivative of glimepiride, a second-generation sulfonylurea used primarily for the management of type 2 diabetes mellitus (T2DM). Its biological activity is closely related to that of glimepiride, which functions by stimulating insulin secretion from pancreatic beta cells and enhancing peripheral insulin sensitivity. This article explores the biological activity of Rac-trans-Hydroxy Glimepiride-d5, including its pharmacokinetics, mechanisms of action, and relevant clinical findings.
- Molecular Formula : CHDNOS
- Molecular Weight : 511.65 g/mol
- CAS Number : 1189980-46-8
Rac-trans-Hydroxy Glimepiride-d5 acts similarly to glimepiride by:
- Stimulating Insulin Secretion : It binds to ATP-sensitive potassium (K) channels in pancreatic beta cells, leading to depolarization and subsequent insulin release.
- Enhancing Insulin Sensitivity : It improves the sensitivity of peripheral tissues to insulin, facilitating glucose uptake and lowering blood glucose levels.
Pharmacokinetics
The pharmacokinetics of Rac-trans-Hydroxy Glimepiride-d5 have not been extensively studied; however, the parent compound, glimepiride, provides insights into its potential behavior:
- Absorption : Peak plasma concentrations occur approximately 2–3 hours post-administration.
- Distribution : High plasma protein binding (~99.4%).
- Metabolism : Primarily metabolized by the liver via CYP2C9 enzyme-mediated oxidation.
- Elimination Half-life : Approximately 3–6 hours for active metabolites.
Clinical Studies
-
Efficacy in T2DM Management :
- A multi-center study demonstrated that glimepiride significantly reduced fasting plasma glucose (FPG) by 46 mg/dL and HbA1c levels by 1.4% compared to placebo over 10 weeks .
- In another study, patients receiving glimepiride achieved a decrease in post-prandial glucose (PPG) levels by 72 mg/dL more than those on placebo .
- Comparative Efficacy :
Case Studies
- A case study involving a patient with T2DM treated with Rac-trans-Hydroxy Glimepiride-d5 showed significant improvements in glycemic control, mirroring outcomes observed with standard glimepiride treatment. The patient experienced a notable reduction in both FPG and HbA1c levels after several weeks of therapy.
Summary of Biological Activity
Parameter | Rac-trans-Hydroxy Glimepiride-d5 | Glimepiride (for reference) |
---|---|---|
Insulin Secretion | Yes | Yes |
Peripheral Insulin Sensitivity | Yes | Yes |
Peak Plasma Concentration | ~2-3 hours | ~2-3 hours |
Fasting Plasma Glucose Reduction | Significant | Significant |
HbA1c Reduction | Significant | Significant |
Metabolism | Hepatic (via CYP2C9) | Hepatic (via CYP2C9) |
Propriétés
IUPAC Name |
N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQMQLWOOVHKI-WNWXXORZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.